molecular formula C18H21N5O2 B12263753 N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide

N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide

Cat. No.: B12263753
M. Wt: 339.4 g/mol
InChI Key: YEFMLFVGXMHOEL-UHFFFAOYSA-N
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Description

“N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide” is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridine and pyrimidine rings through nucleophilic substitution or coupling reactions. The final step often involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the prop-2-en-1-yl group.

    Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially altering their electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings suggests possible interactions with biological macromolecules.

Medicine

Medicinally, this compound or its derivatives could be investigated for their therapeutic potential. The combination of piperidine, pyridine, and pyrimidine rings is often found in pharmacologically active compounds.

Industry

Industrially, this compound might be used in the development of new materials with specific electronic or mechanical properties. Its complex structure could impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which “N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide” exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide: shares similarities with other compounds containing piperidine, pyridine, and pyrimidine rings.

    This compound: can be compared to compounds like piperidine derivatives, pyridine derivatives, and pyrimidine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-prop-2-enyl-4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carboxamide

InChI

InChI=1S/C18H21N5O2/c1-2-7-20-18(24)23-10-5-16(6-11-23)25-17-21-12-15(13-22-17)14-3-8-19-9-4-14/h2-4,8-9,12-13,16H,1,5-7,10-11H2,(H,20,24)

InChI Key

YEFMLFVGXMHOEL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N1CCC(CC1)OC2=NC=C(C=N2)C3=CC=NC=C3

Origin of Product

United States

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